molecular formula C11H11NO3 B8520883 4-methoxy-5-methyl-1H-indole-2-carboxylic Acid

4-methoxy-5-methyl-1H-indole-2-carboxylic Acid

Cat. No. B8520883
M. Wt: 205.21 g/mol
InChI Key: UJBDTQSXJVUFTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04060626

Procedure details

The compound was prepared via 2,6-dimethyl-3-nitroanisole (b.p. 94°-98° C/0.4 mm Hg) and 3-(2-methoxy-3-methyl-6-nitrophenyl)-pyruvic acid (m.p. 140°-142° C).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
3-(2-methoxy-3-methyl-6-nitrophenyl)-pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
CC1C([N+]([O-])=O)=CC=C(C)C=1OC.[CH3:14][O:15][C:16]1[C:21]([CH3:22])=[CH:20][CH:19]=[C:18]([N+:23]([O-])=O)[C:17]=1[CH2:26][C:27](=O)[C:28]([OH:30])=[O:29]>>[CH3:14][O:15][C:16]1[C:21]([CH3:22])=[CH:20][CH:19]=[C:18]2[C:17]=1[CH:26]=[C:27]([C:28]([OH:30])=[O:29])[NH:23]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C(=CC=C1[N+](=O)[O-])C)OC
Name
3-(2-methoxy-3-methyl-6-nitrophenyl)-pyruvic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC1=C(C(=CC=C1C)[N+](=O)[O-])CC(C(=O)O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
COC1=C2C=C(NC2=CC=C1C)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.